[4-(4-methylphenoxy)-3-nitrophenyl]methyl N-(3,5-dichlorophenyl)carbamate
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Overview
Description
[4-(4-methylphenoxy)-3-nitrophenyl]methyl N-(3,5-dichlorophenyl)carbamate is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phenoxy group, a nitrophenyl group, and a dichlorophenyl carbamate group. Its molecular formula is C21H16Cl2N2O5, and it has a molecular weight of 447.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-methylphenoxy)-3-nitrophenyl]methyl N-(3,5-dichlorophenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylphenol with 3-nitrobenzyl chloride to form 4-(4-methylphenoxy)-3-nitrobenzyl chloride. This intermediate is then reacted with N-(3,5-dichlorophenyl)carbamate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[4-(4-methylphenoxy)-3-nitrophenyl]methyl N-(3,5-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy and carbamate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
[4-(4-methylphenoxy)-3-nitrophenyl]methyl N-(3,5-dichlorophenyl)carbamate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(4-methylphenoxy)-3-nitrophenyl]methyl N-(3,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-(4-methylphenoxy)-3-nitrophenyl]methyl N-(3,5-dichlorophenyl)carbamate include:
Tolfenpyrad: An insecticide with a similar structural motif.
Carbamate derivatives: Compounds with carbamate functional groups that exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[4-(4-methylphenoxy)-3-nitrophenyl]methyl N-(3,5-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O5/c1-13-2-5-18(6-3-13)30-20-7-4-14(8-19(20)25(27)28)12-29-21(26)24-17-10-15(22)9-16(23)11-17/h2-11H,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUVLRGVFNFEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)NC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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